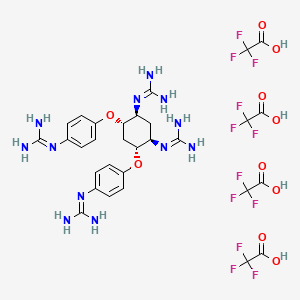
Mal-Sulfo-DBCO
Descripción general
Descripción
Mal-Sulfo-DBCO is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent that contains a DBCO group . This group can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .
Synthesis Analysis
The synthesis of Dibenzoazacyclooctyne (DBCO), a component of Mal-Sulfo-DBCO, has been optimized for large-scale preparations of at least 10 g with an overall yield of 42% . The conjugation of antibodies with oligonucleotides, another key step in the synthesis of Mal-Sulfo-DBCO, has been optimized to achieve conjugation yields of 30% at a starting quantity as low as tens of nanograms of antibody .Molecular Structure Analysis
The molecular formula of Mal-Sulfo-DBCO is C28H26N4O8S . The exact mass and monoisotopic mass are 578.14713497 g/mol . The molecule has 3 hydrogen bond donors and 8 hydrogen bond acceptors .Chemical Reactions Analysis
The DBCO group in Mal-Sulfo-DBCO can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction is used in the conjugation of antibodies with oligonucleotides .Physical And Chemical Properties Analysis
Mal-Sulfo-DBCO has a molecular weight of 578.6 g/mol . It has a XLogP3-AA value of -0.4, indicating its solubility in water and other polar solvents . It has 10 rotatable bonds .Aplicaciones Científicas De Investigación
Protein Labeling
Sulfo DBCO-Maleimide is used for labeling proteins that contain sulfhydryl groups. The maleimide group reacts with free sulfhydryls, typically at pH 6.5-7.5, to form stable thioether bonds . This reaction is highly selective and efficient, making it a valuable tool for studying protein structure and function.
Antibody Conjugation
In immunology research, Sulfo DBCO-Maleimide can be used to selectively label antibodies. By targeting the hinge-region disulfide bonds in IgG antibodies with reducing agents like 2-Mercaptoethylamine•HCl (2-MEA), researchers can attach the DBCO moiety to antibodies without affecting their antigen-binding activity .
Copper-Free Click Chemistry
This compound facilitates copper-free click chemistry reactions, which are essential for bioconjugation in living systems where copper can be cytotoxic. Sulfo DBCO-Maleimide reacts with azide-containing compounds to form stable triazole rings without the need for a copper catalyst .
Peptide Modification
Sulfo DBCO-Maleimide can modify peptides that have cysteine residues. By adding a DBCO moiety to these peptides, researchers can further react them with azide-tagged molecules, enabling the study of peptide interactions and functions .
Surface Functionalization
Researchers use Sulfo DBCO-Maleimide to functionalize surfaces with thiol groups. This application is crucial for creating biosensors and diagnostic tools, where the surface needs to be coated with specific biomolecules for detection purposes .
Drug Delivery Systems
In the field of drug delivery, Sulfo DBCO-Maleimide is used to create linkages between therapeutic agents and targeting moieties. The stability of the DBCO-sulfo linkage ensures that the drug remains attached until it reaches the target site .
Mecanismo De Acción
Direcciones Futuras
The use of Mal-Sulfo-DBCO and similar compounds in the field of cancer immunotherapy is an area of active research . The ability to metabolically label cells and modulate their function opens up new possibilities for the development of targeted therapies . Future research will likely focus on optimizing these techniques and exploring their potential in various therapeutic applications .
Propiedades
IUPAC Name |
1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-1-oxopropane-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O8S/c33-24(14-16-31-25(34)11-12-26(31)35)30-17-23(41(38,39)40)28(37)29-15-13-27(36)32-18-21-7-2-1-5-19(21)9-10-20-6-3-4-8-22(20)32/h1-8,11-12,23H,13-18H2,(H,29,37)(H,30,33)(H,38,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQMMWCHYXQNOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfo DBCO-Maleimide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)


![N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide](/img/structure/B610999.png)



![5-[2-[(3,4-Dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide](/img/structure/B611004.png)
![(6AS,6a'S)-3,3'-(propane-1,3-diylbis(oxy))bis(2-methoxy-7,12-dihydrobenzo[5,6][1,4]diazepino[1,2-b]isoquinolin-14(6aH)-one)](/img/structure/B611006.png)



